molecular formula C7H11N3O2 B13620031 3-(1-methyl-1H-pyrazol-3-yl)alanine

3-(1-methyl-1H-pyrazol-3-yl)alanine

Cat. No.: B13620031
M. Wt: 169.18 g/mol
InChI Key: ANKMBGGGKCTTGK-UHFFFAOYSA-N
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Description

2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and carboxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(1H-pyrazol-3-yl)propanoic acid
  • 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • 2-amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Uniqueness

2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)

InChI Key

ANKMBGGGKCTTGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC(C(=O)O)N

Origin of Product

United States

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